N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine
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Overview
Description
N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine typically involves the following steps:
Formation of 3-methylisoxazole: This can be achieved through a cycloaddition reaction involving an appropriate nitrile oxide and an alkyne.
Alkylation: The 3-methylisoxazole is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination: The resulting intermediate is subjected to reductive amination with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: The major products would include oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-((3-methylisoxazol-4-yl)methyl)ethanamine
- N-ethyl-N-((3-methylisoxazol-5-yl)methyl)propanamine
- N-ethyl-N-((3-methylisoxazol-5-yl)methyl)butanamine
Uniqueness
N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine is unique due to the specific positioning of the ethyl and ethanamine groups, which can influence its reactivity and interaction with biological targets. The presence of the isoxazole ring also imparts specific electronic and steric properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H16N2O/c1-4-11(5-2)7-9-6-8(3)10-12-9/h6H,4-5,7H2,1-3H3 |
InChI Key |
VTFVHVBEZCJHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=NO1)C |
Origin of Product |
United States |
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